molecular formula C19H24N2O3S B7477871 N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide

N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide

Cat. No.: B7477871
M. Wt: 360.5 g/mol
InChI Key: JMWYXVRJIMRFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of p-tolualdehyde with tert-butanol in the presence of an acid catalyst to form the intermediate tert-butyl-4-methylbenzamide . This intermediate is then reacted with methyl-(4-methylphenyl)sulfamoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides or thiols.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological targets, making the compound a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-9-11-16(12-10-14)21(5)25(23,24)17-8-6-7-15(13-17)18(22)20-19(2,3)4/h6-13H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYXVRJIMRFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.